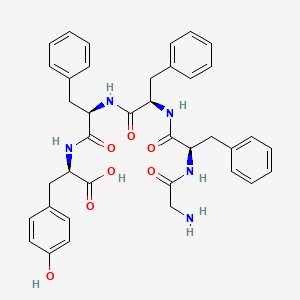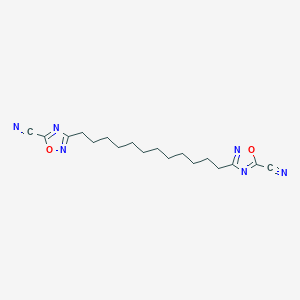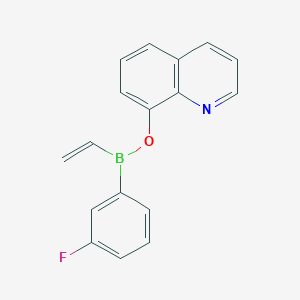![molecular formula C19H21NO3 B12609509 Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate CAS No. 646039-31-8](/img/structure/B12609509.png)
Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is often achieved through a Friedel-Crafts acylation reaction. This reaction introduces the 3-oxobutyl group onto the phenyl ring.
Carbamate Formation: The intermediate is then reacted with benzyl chloroformate and methylamine to form the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate can undergo oxidation reactions, particularly at the 3-oxobutyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form alcohols, especially at the carbonyl group of the 3-oxobutyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism of carbamates in living organisms.
Medicine
In the medical field, this compound has potential applications as a drug intermediate. Its carbamate moiety is a common feature in many pharmaceuticals, and it can be modified to develop new therapeutic agents.
Industry
Industrially, this compound can be used in the production of pesticides and herbicides. Carbamates are known for their insecticidal properties, and this compound can be a precursor for such applications.
Mechanism of Action
The mechanism of action of Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors, which are used in various therapeutic and agricultural applications.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate with a benzyl group and a carbamate moiety.
Methyl carbamate: Contains a methyl group and a carbamate moiety.
Phenyl carbamate: Features a phenyl group and a carbamate moiety.
Uniqueness
Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate is unique due to the presence of the 3-oxobutyl group on the phenyl ring. This structural feature allows for additional chemical reactivity and potential applications that are not possible with simpler carbamates. The combination of benzyl, methyl, and 3-oxobutyl groups provides a versatile scaffold for further functionalization and development of new compounds.
Properties
CAS No. |
646039-31-8 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
benzyl N-methyl-N-[4-(3-oxobutyl)phenyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-15(21)8-9-16-10-12-18(13-11-16)20(2)19(22)23-14-17-6-4-3-5-7-17/h3-7,10-13H,8-9,14H2,1-2H3 |
InChI Key |
RWUPXDTYJUEJOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)N(C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)

![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
![4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B12609461.png)



![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)
![5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12609484.png)

![1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide](/img/structure/B12609516.png)
